N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and piperidine moieties in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran precursor is replaced by the piperidine group.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and piperidine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)ethanamide
- N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide
- N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(pyrrolidin-1-yl)acetamide
Uniqueness
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the specific combination of benzofuran and piperidine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
105801-48-7 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H20N2O2/c18-15(10-17-8-4-1-5-9-17)16-13-11-19-14-7-3-2-6-12(13)14/h2-3,6-7,13H,1,4-5,8-11H2,(H,16,18) |
InChI Key |
VNZDJZFSDGJCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2COC3=CC=CC=C23 |
Origin of Product |
United States |
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